6-Ethoxynicotinic acid

CAS No.: 97455-65-7

Cat. No.: VC3733254

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97455-65-7 |

|---|---|

| Molecular Formula | C8H9NO3 |

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | 6-ethoxypyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |

| Standard InChI Key | RAMUDXNFZBUNHO-UHFFFAOYSA-N |

| SMILES | CCOC1=NC=C(C=C1)C(=O)O |

| Canonical SMILES | CCOC1=NC=C(C=C1)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

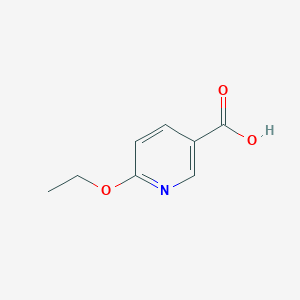

6-Ethoxynicotinic acid belongs to the class of substituted nicotinic acids, specifically pyridine-3-carboxylic acids with an ethoxy substituent at position 6. The molecular formula is C8H9NO3, with a calculated molecular weight of approximately 167.16 g/mol.

The chemical structure features a pyridine ring with a carboxylic acid group at position 3 and an ethoxy group (-OCH2CH3) at position 6. By comparison with related compounds, 6-ethoxynicotinic acid would be expected to have distinct physical and chemical properties influenced by the ethoxy substituent, which affects electron distribution and reactivity within the molecule.

The presence of the ethoxy group, compared to the methyl group in 6-methylnicotinic acid, would likely result in somewhat different physical properties. The ethoxy group typically confers greater polarity and potentially enhanced solubility in organic solvents compared to the methyl group.

Structural Comparison with Related Compounds

Comparison of 6-ethoxynicotinic acid with structurally related compounds provides insights into its expected properties:

Structurally, 6-ethoxynicotinic acid would share the basic pyridine-3-carboxylic acid framework with these compounds but would differ in the nature and position of substituents. The electron-donating ethoxy group at the 6-position would influence the electronic distribution within the pyridine ring, affecting both its physical properties and chemical reactivity.

Synthesis Methods

Starting Materials and Reagents

The synthesis of 6-ethoxynicotinic acid would likely require the following starting materials and reagents:

| Material/Reagent | Role in Synthesis |

|---|---|

| 6-Chloronicotinic acid | Potential starting material for ethoxylation |

| Sodium ethoxide/Ethanol | Nucleophilic agent for ethoxylation |

| 6-Hydroxynicotinic acid | Alternative starting material (O-alkylation) |

| Ethyl bromide/iodide | Alkylating agent for O-alkylation |

| Potassium carbonate | Base for alkylation reactions |

| N,N-Dimethylformamide or Dimethyl sulfoxide | Potential solvents for substitution reactions |

Drawing from information about hydrogen-deuterium exchange reactions of methyl groups in 6-methylnicotinic acid, similar deuteration methods might be applicable to the ethyl group in 6-ethoxynicotinic acid for the preparation of deuterium-labeled analogs, potentially useful in metabolic and pharmacokinetic studies .

Applications and Biological Activity

Structure-Activity Relationships

The table above illustrates how subtle structural modifications in nicotinic acid derivatives can lead to diverse applications, suggesting that 6-ethoxynicotinic acid might occupy a unique niche in medicinal chemistry and organic synthesis.

Spectroscopic Analysis

Electronic Properties

From research on 6-methylnicotinic acid, we can infer that 6-ethoxynicotinic acid would likely show interesting electronic properties:

-

Frontier orbital energies: The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap might be comparable to that of 6-methylnicotinic acid (5.4352 eV), though possibly slightly reduced due to the electron-donating effect of the ethoxy group .

-

Molecular Electrostatic Potential: Similar to 6-methylnicotinic acid, electron-rich regions would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. The oxygen atom in the ethoxy group would likely represent an additional region of negative electrostatic potential .

-

Polarizability: The ethoxy substituent would likely enhance the polarizability compared to 6-methylnicotinic acid, potentially making it more reactive toward electrophiles and influencing its solubility and intermolecular interactions.

A theoretical Molecular Electrostatic Potential map for 6-ethoxynicotinic acid would be expected to show negative potential regions around oxygen atoms and the nitrogen atom, while positive potential regions would be found around hydrogen atoms, particularly the carboxylic acid hydrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume